molecular formula (C2H5)2NC2H4OH<br>C6H15NO B1670525 2-(Diethylamino)ethanol CAS No. 100-37-8

2-(Diethylamino)ethanol

Cat. No.: B1670525
CAS No.: 100-37-8
M. Wt: 117.19 g/mol
InChI Key: BFSVOASYOCHEOV-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethanol, also known as N,N-diethylethanolamine, is a colorless liquid with a faint ammonia-like odor. It is a tertiary amine and alcohol, making it a versatile compound in various chemical reactions. The molecular formula of this compound is C6H15NO, and it has a molecular weight of 117.19 g/mol .

Mechanism of Action

Target of Action

2-(Diethylamino)ethanol, also known as DIETHYLAMINOETHANOL or 2-Diethylaminoethanol, is primarily used to prepare quaternary ammonium salts . These salts are widely used as phase transfer catalysts to promote reactions between immiscible phases .

Mode of Action

The compound interacts with its targets by acting as a multi-component aqueous solvent . It has a high chemical stability and resistance against degradation .

Biochemical Pathways

The compound is involved in the CO2 absorption and desorption behavior in aqueous solutions . It is also used to prepare N-substituted glycine derivatives, which are used in the synthesis of peptides and proteins .

Pharmacokinetics

It is known that the compound has a high chemical stability , which could influence its bioavailability.

Result of Action

The primary result of the action of this compound is the preparation of quaternary ammonium salts . These salts are used as phase transfer catalysts, promoting reactions between immiscible phases . Additionally, the compound can be used to prepare N-substituted glycine derivatives, contributing to the synthesis of peptides and proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is hygroscopic and can absorb carbon dioxide when exposed to air . It also tends to discolor under high-temperature conditions or during long-term storage . Therefore, it is typically stored in a cool environment .

Biochemical Analysis

Biochemical Properties

2-(Diethylamino)ethanol plays a significant role in biochemical reactions, particularly in the preparation of quaternary ammonium salts, which are used as phase transfer catalysts to promote reactions between immiscible phases . It interacts with enzymes such as methyldiethanolamine (MDEA) and sulfolane in CO₂ absorption and desorption processes . Additionally, this compound is used to prepare N-substituted glycine derivatives, which are essential in the synthesis of peptides and proteins .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with biomolecules can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis . Moreover, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form hydrogen bonds and electrostatic interactions with enzymes and proteins, leading to alterations in their activity . For instance, this compound can inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing cellular metabolism . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound has high chemical stability and resistance to degradation, which allows it to maintain its activity over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and cellular metabolism . These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, such as enhancing cell growth and differentiation . At high doses, this compound can exhibit toxic or adverse effects, including cell death, tissue damage, and disruption of metabolic processes . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis to form more hydrophilic metabolites . These metabolites can then undergo phase II reactions, such as conjugation with glucuronic acid or glutathione, to facilitate their excretion from the body . The compound interacts with enzymes such as cytochrome P450 and alcohol dehydrogenase, which play crucial roles in its metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse passively across cell membranes due to its hydrophilic nature . Additionally, it can interact with transporters and binding proteins that facilitate its movement within cells and tissues . The localization and accumulation of this compound can be influenced by factors such as pH, temperature, and the presence of other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound can localize to the nucleus, where it can modulate gene expression and other nuclear processes .

Preparation Methods

2-(Diethylamino)ethanol can be synthesized through several methods:

Industrial production typically involves the ethylene oxide method due to its efficiency and higher yield.

Chemical Reactions Analysis

2-(Diethylamino)ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, oxidizing agents, and halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(diethylamino)ethanol
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InChI

InChI=1S/C6H15NO/c1-3-7(4-2)5-6-8/h8H,3-6H2,1-2H3
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InChI Key

BFSVOASYOCHEOV-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCO
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Molecular Formula

C6H15NO, (C2H5)2NC2H4OH
Record name 2-DIETHYLAMINOETHANOL
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Related CAS

14426-20-1 (hydrochloride), 30381-48-7 (hydrochloride salt), 64346-24-3 (sulfate[2:1])
Record name Diethylaminoethanol
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DSSTOX Substance ID

DTXSID5021837
Record name N,N-Diethylethanolamine
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Molecular Weight

117.19 g/mol
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Physical Description

2-diethylaminoethanol appears as a colorless liquid. Flash point 103-140 °F. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Causes burns to the skin, eyes and mucous membranes., Liquid, Colorless liquid with a nauseating, ammonia-like odor; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a nauseating, ammonia-like odor.
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Record name Ethanol, 2-(diethylamino)-
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Boiling Point

325 °F at 760 mmHg (NTP, 1992), 163 °C @ 760 MM HG, 163.00 °C. @ 760.00 mm Hg, 163 °C, 325 °F
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Flash Point

140 °F (NTP, 1992), 49 °C, 140 °F (OPEN CUP), 125 °F (closed cup), 52 °C c.c., 140 °F, 126 °F
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Solubility

Very soluble (NTP, 1992), SOL IN ALL PROPORTIONS IN WATER; SOL IN ALC, ETHER, ACETONE, BENZENE, PETROLEUM ETHER, 1000000 mg/L @ 25 °C (exp), Solubility in water: miscible, Miscible
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Density

0.8921 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.8921 @ 20 °C/4 °C, Relative density (water = 1): 0.88, 0.89
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Vapor Density

4.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.03 (Air= 1), 4.03
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Vapor Pressure

21 mmHg at 68 °F (NTP, 1992), 21.0 [mmHg], 21 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 2.8, 1 mmHg
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Color/Form

COLORLESS LIQUID, Colorless liquid.

CAS No.

100-37-8
Record name 2-DIETHYLAMINOETHANOL
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Melting Point

-94 °F (NTP, 1992), FREEZING POINT: -70 °C, -70 °C, -94 °F
Record name 2-DIETHYLAMINOETHANOL
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Record name DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2-Diethylaminoethanol, also known as DEAE, has the molecular formula C6H15NO and a molecular weight of 117.2 g/mol. Its structure is (CH3CH2)2NCH2CH2OH.

A: Researchers have used various spectroscopic techniques to characterize DEAE. Infrared (IR) spectroscopy reveals characteristic peaks corresponding to the functional groups present in the molecule []. 1H and 13C Nuclear Magnetic Resonance (NMR) imaging provides detailed information about the arrangement of atoms within the molecule [].

ANone: Several analytical techniques have been employed for DEAE quantification:

  • Gas Chromatography (GC): This method effectively separates and quantifies DEAE in air samples. Researchers have developed a GC method using activated charcoal tubes for sampling, followed by desorption with carbon disulfide (CS2) and GC analysis [].
  • Direct Aqueous Injection Gas Chromatography: This technique allows for the direct analysis of aqueous samples containing DEAE without prior extraction [].
  • High-Performance Liquid Chromatography (HPLC): HPLC provides a sensitive and rapid method for measuring DEAE in blood and serum samples. The method typically involves a high pH-dependent liquid-liquid extraction step with diethyl ether, followed by separation and quantitation using a polymeric-reversed phase HPLC column [].

A: Analytical methods for DEAE undergo rigorous validation procedures to ensure accuracy, precision, and specificity. This includes determining the limit of detection, recovery, linearity, and reproducibility of the method [, , ].

ANone: DEAE finds applications in various fields:

  • Chemical Synthesis: DEAE serves as a versatile building block in the synthesis of diverse organic compounds, including pharmaceuticals, pesticides, and polymers [, , , ]. For example, it is used in the production of the muscle relaxant isocuronium bromide [].
  • CO2 Capture: DEEA is investigated as a potential solvent for capturing carbon dioxide (CO2). Studies have explored its use in phase change solvents for CO2 absorption [, ].
  • Other Applications: DEAE has been investigated as an additive in polymer chemistry, specifically for enhancing the rate and controlling the molecular weight distribution in the living radical polymerization of methyl methacrylate [].

A: * Occupational Exposure: A study on workers exposed to DEAE released from a leaking steam heating system revealed that acute exposure can contribute to the development of asthma. Symptoms included irritative effects and the onset of asthma in some individuals [].* Animal Studies: Research on rats suggests DEAE might possess anti-inflammatory properties. It reduced the severity of Freund's adjuvant arthritis in a rat model [].

A: DEAE is classified as a pregnancy risk group D substance [], indicating potential risks to the fetus. Handling DEAE requires appropriate safety measures to minimize exposure and potential adverse effects.

A:
Hydrolysis: Research indicates that DEAE is a product of the hydrolysis of procaine, a local anesthetic [, ]. DEAE itself can be further metabolized in the body, but the exact metabolic pathways remain unclear [, ]. * Excretion:* Studies on humans and animals suggest that a portion of DEAE is excreted unchanged in the urine, while the remaining amount is metabolized [].

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